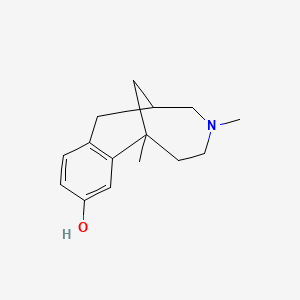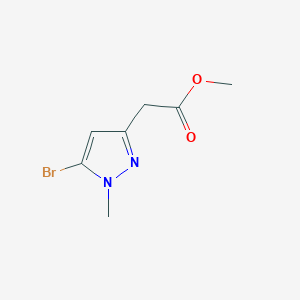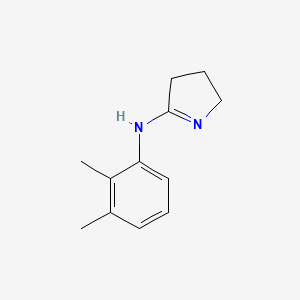
N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that belongs to the class of amines It features a pyrrole ring substituted with a 2,3-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylaniline with a suitable pyrrole precursor under acidic or basic conditions. For example, the reaction of 2,3-dimethylaniline with crotonic acid in toluene, followed by refluxing and subsequent treatment with sodium hydroxide, can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-(2,3-dimethylphenyl)-β-alanine: Another compound with a similar phenyl group but different core structure.
N-(2,3-dimethylphenyl)-2,3-dihydro-1H-pyrrole: A structurally related compound with slight variations in the pyrrole ring.
Uniqueness: N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific substitution pattern and the presence of both the pyrrole ring and the dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H16N2/c1-9-5-3-6-11(10(9)2)14-12-7-4-8-13-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) |
Clé InChI |
BKODVAMVJSKLFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC2=NCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B15359795.png)
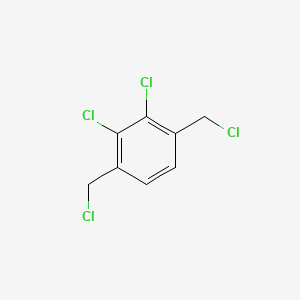
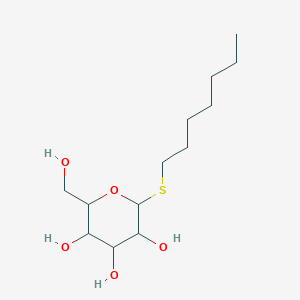
![1-[2-Amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B15359813.png)
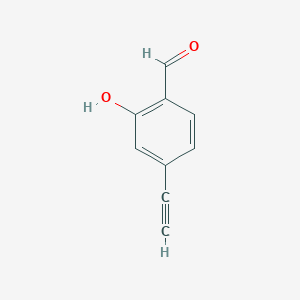

![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)



![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanone](/img/structure/B15359856.png)

